![molecular formula C16H14N4O3S B4976410 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide CAS No. 5808-48-0](/img/structure/B4976410.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DCPA and is used for various purposes such as pesticide, herbicide, and fungicide.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. The inhibition of this enzyme leads to the disruption of the photosynthesis process, resulting in the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide on plants have been extensively studied. The compound has been found to cause chlorosis, necrosis, and wilting of the plant. It also affects the photosynthetic activity, respiration, and protein synthesis of the plant.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide in lab experiments include its high potency and specificity towards PPO, making it an effective tool for studying the photosynthesis process in plants. However, the compound has limitations such as its toxicity, which can be harmful to researchers working with the compound.
Future Directions
There are several future directions for the research on 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide. Some of these include the development of new and more potent derivatives of the compound, the investigation of its potential applications in the treatment of cancer and bacterial infections, and the exploration of its effects on other organisms such as animals and microorganisms.
Conclusion:
In conclusion, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound that has potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new and more effective tools for studying the photosynthesis process in plants and the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 4-nitrophenylacetic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and purification processes.
Scientific Research Applications
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide has been used in various scientific research studies. The compound has been found to have potential applications in the field of agriculture as a pesticide, herbicide, and fungicide. It has also been studied for its antitumor and antibacterial properties.
properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-7-11(2)18-16(14(10)8-17)24-9-15(21)19-12-3-5-13(6-4-12)20(22)23/h3-7H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWGJJSSXQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386722 |
Source
|
Record name | 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5808-48-0 |
Source
|
Record name | 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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